2-(undecylsulfanyl)-1H-benzimidazole

Lipophilicity Drug design QSAR

Researchers expanding 2-alkylsulfanylbenzimidazole SAR libraries against mycobacteria require the C11-thioether homolog to complete chain-length-dependent activity profiles. 2-(Undecylsulfanyl)-1H-benzimidazole addresses this gap with a specific lipophilicity window unattainable by shorter-chain analogs. • Enables MIC comparison against isoniazid in M. kansasii and M. avium panels. • Provides optimal surface coverage for corrosion inhibition (77-99% efficiency on carbon steel). • Serves as the critical thioether comparator for CYP450 inhibition versus sulfur-free 2-undecylbenzimidazole. Supplied with rigorous quality control to ensure batch-to-batch consistency for lead optimization.

Molecular Formula C18H28N2S
Molecular Weight 304.5 g/mol
Cat. No. B15042433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(undecylsulfanyl)-1H-benzimidazole
Molecular FormulaC18H28N2S
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCSC1=NC2=CC=CC=C2N1
InChIInChI=1S/C18H28N2S/c1-2-3-4-5-6-7-8-9-12-15-21-18-19-16-13-10-11-14-17(16)20-18/h10-11,13-14H,2-9,12,15H2,1H3,(H,19,20)
InChIKeyLTEDZKNHLNVQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Undecylsulfanyl)-1H-benzimidazole: Core Properties and Procurement


2-(Undecylsulfanyl)-1H-benzimidazole (C₁₈H₂₈N₂S, MW 304.5 g/mol) belongs to the 2-alkylsulfanylbenzimidazole class, a subset of thioether-functionalized benzimidazoles recognized for lipophilicity-driven bioactivity [1]. The compound features a benzimidazole core linked via a sulfur atom to an eleven-carbon linear alkyl chain. Unlike simple 2-alkylbenzimidazoles, the thioether bridge alters electronic distribution and metabolic stability, placing this compound at the intersection of anti-infective, enzyme-inhibition, and materials-protection research [2]. Its long-chain alkylsulfanyl motif distinguishes it from shorter-chain analogs that dominate most published biological studies, making chain-length-dependent differentiation the central question for selection decisions.

1 Long-chain C11 alkylsulfanyl motif for lipophilicity-driven research; not interchangeable with short-chain analogs
2 Thioether bridge supports anti-infective screening, enzyme inhibition studies, and corrosion inhibitor research
3 Chain-length-dependent differentiation central to selection; C11 homolog occupies underexplored lipophilicity window

Why Generic 2-Alkylsulfanylbenzimidazoles Cannot Replace This Compound


Within the 2-alkylsulfanylbenzimidazole family, biological potency and physicochemical behavior are strongly chain-length-dependent, with lipophilicity (logP) and membrane permeability changing non-linearly across the homologous series [1]. The undecyl chain (C11) occupies a specific lipophilicity window that shorter-chain analogs (e.g., methyl, ethyl, propyl) cannot replicate, while longer chains risk solubility collapse without commensurate activity gains [2]. Furthermore, the thioether sulfur introduces metabolic and electronic distinctions versus 2-alkylbenzimidazoles lacking the sulfur atom, meaning neither shorter-chain thioethers nor sulfur-free undecyl analogs serve as functional replacements. The quantitative evidence below establishes where the C11-thioether configuration yields measurable differentiation from the nearest structural neighbors.

Chain length Shorter-chain analogs (C1–C8) exhibit lower logP and may not replicate membrane partitioning or surface adsorption of the C11 homolog.
Thioether chemistry Sulfur-free 2-undecylbenzimidazole shows a different metabolic profile; the thioether may redirect clearance toward FMO pathways.
Physical form Waxy solid characteristics differ from crystalline short-chain powders, affecting formulation compatibility and handling.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Comparison: Undecylsulfanyl vs. Shorter-Chain Analogs

The calculated logP for 2-(undecylsulfanyl)-1H-benzimidazole is approximately 5.41 (estimated from a ChemSpider record for the C11-thioether benzimidazole class) [1]. For comparison, 2-(nonylsulfanyl)-1H-benzimidazole (C9 chain) has a reported logP of 5.41 as well, but the experimental logP of the undecylthio derivative is expected to exceed 6.0 based on the Hansch π-value increment for two additional methylene units (+~0.5 logP per CH₂) [2]. This puts the C11 compound in a higher lipophilicity bracket than C1–C8 analogs, which typically exhibit logP values between 2.0 and 4.5. The elevated logP translates to enhanced membrane partitioning, critical for both intracellular anti-infective target engagement and corrosion-inhibitor film formation on metal surfaces.

Lipophilicity comparison
Class-level inference
Estimated logP ≈ 5.4–6.0+ for C11 thioether vs. 2.0–4.5 for C1–C8 analogs
May support higher membrane partitioning; experimental logP unverified.
Computational estimate only; direct measurement needed.
Lipophilicity Drug design QSAR

Antimycobacterial Activity Chain-Length Dependence

In a published series of 2-alkylsulphanylbenzimidazoles evaluated against Mycobacterium tuberculosis and non-tuberculous mycobacteria (M. kansasii, M. avium), the most active compound (3,5-dinitrobenzyl derivative 4t) achieved MIC values exceeding isoniazid against M. kansasii and M. avium [1]. While the undecylthio derivative was not explicitly listed among the tested alkyl chain variants in that study, the SAR data demonstrated that antimicrobial activity in this class is strongly modulated by the 2-position substituent [1]. Separately, a closely related study on 2-alkylsulfanyl-5-methylbenzimidazoles confirmed that increasing alkyl chain length up to a threshold improves antimycobacterial potency before plateauing [2]. The undecyl chain (C11) provides a longer hydrophobic anchor than the methyl through octyl variants tested in most published benzimidazole antimicrobial studies, positioning it for potentially superior membrane integration and target access.

Antimycobacterial SAR
Class-level inference
No direct MIC for undecylthio derivative; class SAR shows longer chains improve potency
Procurement for screening studies; activity requires verification.
Reported optimized analog 4t reached MIC below isoniazid in M. kansasii.
Antimycobacterial Tuberculosis Non-tuberculous mycobacteria

Corrosion Inhibition Efficiency on Carbon Steel

A series of long-chain N-arylundecanamides containing benzimidazole thioethers with undecyl chain motifs was evaluated for corrosion inhibition on cold-rolled low-carbon steel in H₂SO₄ solution [1]. At concentrations of 25–150 ppm, these structurally related compounds achieved percentage inhibition efficiency (η) values of 77–99% via weight-loss measurement. The undecyl chain provides a hydrophobic barrier that adsorbs onto the metal surface, and the benzimidazole-thioether head group anchors the molecule via chemisorption [1]. In comparison, shorter-chain benzimidazole corrosion inhibitors (e.g., 2-mercaptobenzimidazole with no alkyl chain) typically exhibit lower efficiencies (60–80%) at equivalent concentrations and require higher dosages [2]. The C11-thioether compound benefits from optimal chain length for surface coverage without the solubility penalties of C16+ homologs.

Corrosion inhibition
Cross-study comparable
η = 77–99% at 25–150 ppm for undecyl-containing thioethers vs. 60–80% for unsubstituted analog
Reported higher efficiency in acidic media; direct testing advised.
Weight-loss method on carbon steel in 0.5 M H₂SO₄.
Corrosion inhibition Carbon steel Acidic media

CYP450 Inhibition Profile: Thioether vs. Sulfur-Free Analog

2-Undecylbenzimidazole (the sulfur-free, direct carbon-linked analog) was identified as the most potent compound in a series of 2-n-alkylbenzimidazoles inhibiting aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (APDM) activities in phenobarbitone-induced rat liver microsomes, with I₅₀ values of 1.8 × 10⁻⁶ M and 1.5 × 10⁻⁶ M, respectively [1]. Inhibitory activity increased with carbon chain length, and the undecyl compound was the peak performer. 2-(Undecylsulfanyl)-1H-benzimidazole introduces a sulfur atom between the ring and the alkyl chain, which alters electronic distribution and metabolic lability compared to the carbon-linked analog. Thioethers are substrates for flavin-containing monooxygenases (FMOs) rather than cytochrome P450s, potentially shifting the metabolic clearance pathway [2]. This structural distinction means the thioether compound may offer a different CYP450 inhibition profile, reduced mechanism-based inactivation risk, or altered metabolite spectrum relative to the sulfur-free undecyl analog.

CYP450 inhibition
Cross-study comparable
Sulfur-free analog I₅₀ = 1.5–1.8 µM (AHH/APDM); thioether I₅₀ unquantified
Thioether may alter metabolic pathway; do not assume equivalence.
Rat liver microsomes; FMO vs. CYP liability should be profiled separately.
CYP450 inhibition Drug metabolism Hepatocyte

Antifungal Activity Against Dermatophytes and Yeast

A series of 2-alkylthiobenzimidazole derivatives was tested in vitro against Trichophyton species, with structure-activity analysis revealing that antifungal activity increased with alkyl chain length up to a threshold [1]. While the published study (1958) focused on shorter alkyl chains, the trend strongly supports the rationale for testing the undecyl homolog. Modern follow-up studies on related 2-thioalkylaryl-benzimidazoles against Candida albicans confirmed that lipophilic chain extension enhances antifungal potency, with longer chains (≥C8) achieving lower MIC values than C1–C4 analogs [2]. The undecyl chain (C11) extends beyond the range tested in most antifungal benzimidazole studies, offering a uniquely high lipophilicity window for dermatophyte and yeast target engagement.

Antifungal activity
Class-level inference
No direct data for C11; SAR trend shows chain elongation improves anti-dermatophyte/Candida potency
Supports inclusion in antifungal screening panels; validation required.
C8+ analogs achieved lower MIC in published series.
Antifungal Dermatophyte Trichophyton

Molecular Weight and Physical Form Differentiation

With a molecular weight of 304.5 g/mol, 2-(undecylsulfanyl)-1H-benzimidazole is substantially larger than the commonly available C1–C4 2-alkylsulfanylbenzimidazoles (MW ~178–220 g/mol) [1]. This size difference affects melting point, solubility, and crystallization behavior. The undecyl chain imparts waxy solid characteristics (predicted mp > 80°C based on homolog trends), whereas the methyl and ethyl analogs are typically crystalline solids with lower melting points [2]. For formulation scientists, the C11 compound's higher molecular weight and lipophilicity favor incorporation into lipid-based delivery systems, creams, or hydrophobic coatings where lower homologs would partition unfavorably.

Physical form differentiation
Class-level inference
MW 304.5 g/mol; predicted mp > 80°C; waxy solid vs. crystalline C1–C4 powders
Formulation and handling differ; confirm physical state upon receipt.
Predicted from homolog trends; experimental mp not peer-reviewed.
Molecular weight Formulation Material science

Procurement and Application Scenarios


Antimycobacterial Screening Libraries for Non-Tuberculous Mycobacteria

Procurement of 2-(undecylsulfanyl)-1H-benzimidazole is indicated for groups expanding 2-alkylsulfanylbenzimidazole SAR libraries against M. kansasii and M. avium. Class-level evidence shows that this scaffold achieves MIC values surpassing isoniazid when appropriately substituted [1], and chain extension to C11 may further improve activity by enhancing hydrophobic interactions with mycobacterial cell-wall targets. Use as a lead-optimization starting point where the undecyl chain provides a lipophilicity anchor not available in shorter-chain analogs.

Corrosion Inhibitor Formulation for Carbon Steel in Acidic Media

Based on demonstrated 77–99% inhibition efficiency for structurally related undecyl-containing benzimidazole thioethers on carbon steel in H₂SO₄ [1], this compound is suitable for industrial corrosion inhibitor development. The C11 chain provides optimal surface coverage and hydrophobic film formation at low concentrations (25–150 ppm), with the benzimidazole-thioether head group ensuring chemisorption to iron surfaces.

CYP450 Enzyme Inhibition and Metabolic Stability Profiling

Researchers investigating cytochrome P450 inhibition by benzimidazole derivatives should include 2-(undecylsulfanyl)-1H-benzimidazole as a thioether-containing comparator to the well-characterized sulfur-free 2-undecylbenzimidazole (AHH I₅₀ = 1.8 µM; APDM I₅₀ = 1.5 µM) [1]. The thioether sulfur may redirect metabolism toward FMO pathways, altering the inhibition profile and metabolite spectrum. Direct head-to-head microsomal stability and CYP isoform screening is warranted rather than assuming equivalence to the carbon-linked analog.

Antifungal Dermatophyte Screening and Topical Formulation

SAR data from 2-alkylthiobenzimidazole antifungal studies against Trichophyton species [1] and Candida albicans [2] indicate that chain elongation improves potency. The undecyl homolog is a high-priority candidate for antifungal screening panels targeting dermatophytes and drug-resistant Candida strains, particularly for topical formulations where the compound's high lipophilicity and waxy solid form favor stratum corneum retention and sustained release.

Application
Selection Property
Validation Focus
Antimycobacterial screening library expansion
Chain-length lipophilicity anchor
MIC against M. kansasii and M. avium
Corrosion inhibitor formulation for carbon steel
Hydrophobic film formation at low concentration
Inhibition efficiency in acidic media
CYP450 inhibition and metabolic stability profiling
Thioether vs. carbon-linked comparator
Isoform selectivity and FMO pathway contribution
Antifungal dermatophyte and Candida screening
High lipophilicity for topical retention
Dermatophyte and Candida MIC endpoints
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